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The table below summarizes the key efficacy and safety outcomes from the identified Phase II clinical trial

of ortataxel.

Trial Aspect Ortataxel (75 mg/m² i.v. every 3 weeks)

Clinical Trial
Identifier

NCT01989884 [1]

Trial Phase &
Design

Phase II, multicenter, single-arm [1]

Patient
Population

Adults with recurrent Glioblastoma (GBM) after surgery, radiotherapy, and
temozolomide chemotherapy [1]

Primary
Endpoint

Progression-Free Survival (PFS) at 6 months [1]

• Result 11.4% (4 out of 35 patients) [1]

Secondary
Endpoints

Overall Survival (OS) at 9 months, Objective Response Rate, Safety [1]

• Key Findings The study did not meet the pre-specified efficacy threshold to continue to the

second stage. A limited number of patients experienced a long-lasting benefit [1].
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| Common Adverse Events (Grade 3+) | • Neutropenia: 13.2% of patients • Hepatotoxicity: 13.2% of

patients • Leukopenia: 15.8% of patients [1] | | Overall Conclusion | Ortataxel failed to demonstrate

significant activity in this patient population, though a subset experienced prolonged benefit [1]. |

Experimental Protocol Details

For the Phase II trial on recurrent Glioblastoma, the key methodological details were as follows [1]:

Patient Eligibility: The trial enrolled adult patients with histologically confirmed GBM that had

recurred after initial treatments, including surgery/biopsy, standard radiotherapy, and temozolomide
chemotherapy [1].

Treatment Regimen: Patients received Ortataxel at 75 mg/m² via intravenous (i.v.) infusion every
three weeks. Treatment continued until disease progression was observed [1].

Study Design: The trial used a two-stage design. An interim analysis was planned after the first
group of patients was enrolled. The trial would only continue to the second stage if a minimum

number of patients (7 out of 33) were progression-free at 6 months [1].
Outcome Measurements:

Primary Endpoint: The activity of ortataxel was primarily measured by the proportion of
patients alive and free from disease progression at 6 months (PFS6) [1].

Secondary Endpoints:
Progression-Free Survival (PFS): Time from enrollment until disease progression.

Overall Survival at 9 months (OS9): The proportion of patients alive at 9 months after
enrollment.

Objective Response Rate (ORR): The proportion of patients with a predefined reduction
in tumor size.

Safety and Compliance: Monitoring of adverse events and treatment adherence [1].

Mechanism of Action and Development Context

Ortataxel is a second-generation taxane. To understand its mechanism and development rationale, the

following diagram illustrates the general action of taxanes and where oral taxanes like ortataxel fit into the

development landscape.
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Taxane Chemotherapy Class

Binds to β-tubulin
subunit of microtubules

Development Goal for
Oral Taxanes (e.g., Ortataxel)

Stabilizes microtubules
Prevents disassembly

Disrupts mitotic spindle
function in cell division

Cell cycle arrest
at G2/M phase → Apoptosis

Ease of administration Improved efficacy Reduced toxicity
vs. IV taxanes

Click to download full resolution via product page

The general mechanism of taxanes, as shown above, involves disrupting microtubule function to halt cancer

cell division [2]. Ortataxel was developed as part of a class of novel oral taxanes, which aimed to offer

potential advantages such as easier administration, better efficacy, and lower toxicity compared to traditional

intravenous taxanes like paclitaxel and docetaxel [3].

Interpretation and Research Implications

The available evidence indicates that ortataxel, as a single agent, did not demonstrate significant efficacy in

the challenging setting of recurrent Glioblastoma [1]. The trial's failure to meet its primary endpoint suggests

that its activity in this population is limited. However, the observation that a subset of patients experienced a

long-lasting benefit is a notable finding that may warrant further investigation to identify potential

biomarkers for response [1].
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Clinical Trial vs. Real-World Data: When interpreting these results, you should be aware of the

potential for discrepancies between outcomes in tightly controlled clinical trials and those in real-world
clinical practice. These differences can arise from variations in patient populations, operational

procedures, and assessment protocols [4].
Comparison with Other Taxanes: This search did not find head-to-head clinical trials comparing

ortataxel to docetaxel or other taxanes. The safety profile observed in the ortataxel trial (notably
neutropenia and hepatotoxicity) differs from the classic dose-limiting toxicity of older taxanes, which is

often peripheral neuropathy [2]. This suggests a potentially different tolerability profile that could be
explored in future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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